(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene
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Overview
Description
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[52102,6]dec-8-ene is a complex organic compound characterized by its unique tricyclic structure and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of a tricyclic precursor under controlled conditions to achieve the desired heptachlorinated product. The reaction conditions often include the use of chlorine gas or other chlorinating agents, along with appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reactive chlorine gas safely. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated tricyclic compounds.
Scientific Research Applications
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential use in developing new pharmaceuticals or agrochemicals.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which (1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s multiple chlorine atoms contribute to its reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R,7S)-4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
rac-(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another related compound with a similar core structure but different chlorination pattern.
Uniqueness
(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene is unique due to its specific arrangement of chlorine atoms and the resulting chemical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
14051-60-6 |
---|---|
Molecular Formula |
C10H7Cl7 |
Molecular Weight |
375.316 |
InChI |
InChI=1S/C10H7Cl7/c11-3-1-4-5(2-3)9(15)7(13)6(12)8(4,14)10(9,16)17/h3-5H,1-2H2/t3?,4?,5?,8-,9+ |
InChI Key |
CLTVIMPCWMHKFX-WEOACTJYSA-N |
SMILES |
C1C(CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
2β,4,5,6,7,8,8-Heptachloro-4β,7β-methano-3a,4,7,7a-tetrahydroindane |
Origin of Product |
United States |
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